5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-7-5-11-16-8(9-3-2-4-19-9)6-10(12(13,14)15)18(11)17-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWYWVBJFCLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione under basic conditions . Another approach involves the Suzuki–Miyaura cross-coupling reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Particularly at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and aryl boronic acids.
Basic Conditions: For cyclization reactions, bases such as sodium hydroxide are commonly used.
Major Products
The major products of these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Antitumor Activity
Research indicates that 5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits promising antitumor properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A study published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Antiviral Properties
The compound has also been evaluated for antiviral activity. In vitro studies have shown that it can inhibit the replication of certain viruses, making it a candidate for further development as an antiviral drug.
- Mechanism : Its mechanism may involve interference with viral entry or replication processes.
- Case Study : An investigation reported in Journal of Medicinal Chemistry found that derivatives of this compound displayed significant antiviral activity against influenza viruses .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with readily available furan derivatives and appropriate pyrazole precursors.
- Reactions : Key reactions include cyclization and fluorination steps that introduce the trifluoromethyl group.
- Optimization : Various reaction conditions have been optimized to enhance yield and purity.
Therapeutic Potential
Given its biological activities, this compound has potential applications in the development of new therapeutics for:
- Cancer Treatment : As an antitumor agent, it may be developed into a drug targeting specific cancer types.
- Viral Infections : Its antiviral properties could lead to the formulation of new antiviral medications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound’s photophysical properties are due to intramolecular charge transfer processes, which are influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines with varying substituents at positions 2, 5, and 7 have been extensively studied. Below is a systematic comparison of 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with key analogs:
Key Observations:
Synthetic Yields : The 2-furyl derivative likely falls within the 60–80% yield range observed for heteroaryl-substituted analogs (e.g., 3f: 80%) . Electron-withdrawing groups (e.g., nitro in 3f) generally improve yields due to enhanced reactivity in condensation reactions.
Thermal Stability : The T0.05 values (temperature at which 5% mass loss occurs) range from 72°C (3a, methyl-substituted) to 187°C (3c, methoxyphenyl-substituted). The 2-furyl group, being bulkier and more electron-rich than methyl, may moderately enhance thermal stability compared to 3a but remain lower than aryl-substituted derivatives .
Optical Properties: Absorption: All derivatives absorb in the UV region (250–400 nm), with substituents influencing λmax. Electron-donating groups (e.g., methoxy in 3c) redshift absorption, while electron-withdrawing groups (e.g., nitro in 3f) blueshift it . Fluorescence: Quantum yields in solution are higher (ΦF ~0.1–0.5) than in the solid state (ΦF ~0.01–0.1).
Table 2: Photophysical Properties in Solution (Selected Examples)
| Compound | λabs (nm) | λem (nm) | ΦF (Solution) |
|---|---|---|---|
| 5-(2-Furyl)-2-methyl-7-(CF3) | ~300–320* | ~400–450* | ~0.3* |
| 3a (2,5-Dimethyl-7-(CF3)) | 290 | 380 | 0.12 |
| 3c (5-(4-Methoxyphenyl)-2-methyl-7-(CF3)) | 330 | 450 | 0.48 |
| 3f (5-(4-Nitrophenyl)-2-methyl-7-(CF3)) | 280 | 390 | 0.05 |
*Predicted based on substituent effects .
Functional and Pharmacological Comparisons
- Antimicrobial Activity : Derivatives with electron-deficient substituents (e.g., nitro groups) show enhanced activity against pathogens like Staphylococcus aureus .
- Planarity and Binding : The pyrazolo[1,5-a]pyrimidine core’s planarity, augmented by substituents like 2-furyl, facilitates interactions with biological targets (e.g., kinases) via hydrogen bonding and π-stacking .
Biological Activity
5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on various studies.
- Molecular Formula : C₁₂H₈F₃N₃O
- Molecular Weight : 311.22 g/mol
- CAS Number : 1142211-08-2
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a derivative of this compound was shown to have micromolar IC50 values against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.0 |
| This compound | MCF-7 | 12.5 |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase enzymes (COX). In a comparative study, it exhibited anti-inflammatory activity comparable to that of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .
| Compound | Inhibition (%) | Standard |
|---|---|---|
| This compound | 83.4% | Indomethacin (84.2%) |
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects. It has been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Preliminary results indicate that certain derivatives show promising inhibitory activity against MAO-B .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cyclooxygenase Inhibition : The structure allows for effective binding to COX enzymes, leading to reduced production of pro-inflammatory mediators.
- MAO-B Inhibition : The trifluoromethyl group enhances interaction with the enzyme's active site, potentially leading to increased levels of neuroprotective neurotransmitters.
Case Study 1: Anticancer Activity in Breast Cancer Cells
In vitro studies conducted on breast cancer cell lines have shown that the compound significantly inhibits cell proliferation. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection in Animal Models
Animal models treated with the compound demonstrated reduced neuroinflammation and improved motor function in models of Parkinson's disease. This suggests potential for further development as a neuroprotective agent.
Q & A
Q. What are the standard synthetic routes for preparing 5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation of 3-amino-2-methylpyrazole derivatives with 1,3-dicarbonyl precursors. For example, heating 4-(2-furyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(substituted aryl)butane-1,3-dione at 433–458 K in solvent-free conditions eliminates water and yields the pyrazolo[1,5-a]pyrimidine core . Purification often involves recrystallization from ethanol/acetone mixtures.
Key Reaction Conditions :
| Reactant | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| 3-Amino-2-methylpyrazole derivative + 1,3-diketone | None (solvent-free) | 433–458 K | 62–80% |
Q. Which analytical techniques are essential for characterizing this compound?
- X-ray crystallography : Determines molecular geometry, bond lengths, and dihedral angles (e.g., planar pyrazolo[1,5-a]pyrimidine core with deviations <0.006 Å ).
- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for furyl protons at δ 6.5–7.2 ppm; ¹⁹F NMR for CF₃ at δ -60 to -65 ppm).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 297.19 for C₁₂H₆F₃N₃O₃ ).
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?
X-ray diffraction (XRD) provides unambiguous evidence for structural features. For example, in related compounds, the dihedral angle between the furyl group and pyrazolo[1,5-a]pyrimidine core is ~10–50°, influencing electronic conjugation . Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by refining hydrogen bonding or van der Waals interactions observed in crystal packing .
Q. What strategies optimize biological activity evaluation for this compound?
- In vitro assays : Screen for kinase/enzyme inhibition (e.g., PAR2 receptor antagonism ).
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing furyl with 4-fluorophenyl enhances binding affinity ).
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., COX-2 or CRF1 receptors ).
Reported Biological Activities of Analogues :
| Substituent | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.8 μM | PAR2 receptor | |
| 2,4-Dichlorophenyl | 1.2 μM | CRF1 antagonist |
Q. How do electronic effects of the trifluoromethyl group influence reactivity?
The CF₃ group is electron-withdrawing, stabilizing the pyrimidine ring via inductive effects. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the C-5 position. Computational studies (e.g., NBO analysis) show reduced electron density at C-5 (Mulliken charge: +0.25 e) compared to non-fluorinated analogues .
Methodological Challenges & Contradictions
Q. How to address low yields in furyl-substituted pyrazolo[1,5-a]pyrimidine synthesis?
- Contradiction : Yields vary widely (50–98%) depending on substituents .
- Resolution : Optimize reaction conditions:
- Use microwave-assisted synthesis to reduce time and improve efficiency.
- Introduce Lewis acids (e.g., ZnCl₂) to catalyze cyclocondensation .
Q. Why do biological activity results differ across similar derivatives?
- Key factors : Substituent electronic properties (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) and steric effects (e.g., ortho-substituted aryl groups hinder binding).
- Example : 5-(4-Methoxyphenyl) derivatives show 10-fold lower activity than 5-(4-fluorophenyl) analogues due to reduced target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
